molecular formula C24H23N3O5S2 B2377639 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683264-75-7

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2377639
CAS No.: 683264-75-7
M. Wt: 497.58
InChI Key: ZSIABYMJNIBHBN-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a versatile chemical compound with a complex structure. This compound finds applications in diverse scientific research fields, offering promising avenues for further exploration.

Preparation Methods

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is utilized in various scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, it can be employed in the production of specialized materials.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

When compared to similar compounds, 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique structural features and versatile applications. Similar compounds include N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide and 1-butyl-3-methylimidazolium tetrafluoroborate, among others .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-3-4-13-27(2)34(30,31)18-11-9-16(10-12-18)22(28)26-24-25-20(15-33-24)19-14-17-7-5-6-8-21(17)32-23(19)29/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIABYMJNIBHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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